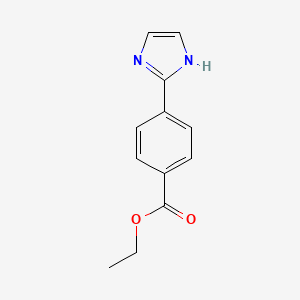

ethyl 4-(1H-imidazol-2-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(1H-imidazol-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-5-3-9(4-6-10)11-13-7-8-14-11/h3-8H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABDYBNRKFOAKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of Ethyl 4 1h Imidazol 2 Yl Benzoate

Established Synthetic Routes to Ethyl 4-(1H-imidazol-2-yl)benzoate

The construction of this compound can be approached in a retrosynthetic manner, either by first forming the imidazole (B134444) ring followed by esterification, or by constructing the imidazole ring with the ethyl benzoate (B1203000) moiety already in place.

Esterification Approaches to the Benzoate Moiety

A primary method for the synthesis of the ethyl benzoate portion of the molecule is the Fischer esterification. This reaction involves treating the corresponding carboxylic acid, 4-(1H-imidazol-2-yl)benzoic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to achieve a high yield of the ester, it is typically driven forward by using a large excess of the alcohol and by removing the water that is formed during the reaction. youtube.comtcu.edu

The general reaction is as follows: C₆H₄(COOH)(C₃H₃N₂) + C₂H₅OH ⇌ C₆H₄(COOC₂H₅)(C₃H₃N₂) + H₂O

The reaction is typically performed under reflux conditions. sciencemadness.orggoogle.com The use of an acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. youtube.com

Imidazole Ring Formation Strategies (e.g., Van Leusen Method)

Several methods exist for the formation of the imidazole ring. A prominent and versatile method is the Van Leusen imidazole synthesis. organic-chemistry.orgwikipedia.org This reaction allows for the formation of imidazoles from aldimines through a reaction with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnrochemistry.com To synthesize this compound using this method, one would start with an aldimine derived from the condensation of an amine and an aldehyde, in this case, likely a derivative of ethyl 4-formylbenzoate.

The Van Leusen reaction can also be performed as a three-component reaction (vL-3CR), where the aldimine is generated in situ. organic-chemistry.org This approach offers the advantage of procedural simplicity. nih.gov The reaction proceeds via a stepwise cycloaddition of TosMIC to the polarized double bond of the imine under basic conditions. organic-chemistry.org

Other notable methods for imidazole synthesis include:

The Debus-Radziszewski Synthesis: This is a one-pot synthesis involving a dicarbonyl compound (like a glyoxal), an aldehyde, and ammonia. For the target molecule, a derivative of benzil (B1666583) and 4-formylbenzoic acid could be employed in the presence of ammonia. aip.org

Catalytic Cyclization Reactions: Modern methods involve the use of catalysts to promote the cyclization. For instance, a multicomponent protocol using erbium triflate as a catalyst can yield highly substituted imidazoles from α-azido chalcones, aryl aldehydes, and anilines. organic-chemistry.org

Multi-component Reaction Design and Optimization

Multi-component reactions (MCRs) are highly efficient for generating molecular complexity in a single step and are well-suited for the synthesis of substituted imidazoles. organic-chemistry.org A four-component reaction can be designed for the synthesis of 1,2,4,5-tetrasubstituted imidazoles by reacting a 1,2-diketone, an aldehyde, an amine, and ammonium (B1175870) acetate. organic-chemistry.org By choosing the appropriate starting materials, this can be adapted for the synthesis of the target 2-aryl imidazole.

The optimization of MCRs often involves screening different catalysts to control the regioselectivity and improve yields. For example, in the synthesis of tri- and tetrasubstituted imidazoles, various fluoroboric acid-derived catalyst systems have been investigated to control the competitive formation of different products.

Mechanistic Investigations of Synthetic Pathways for this compound Formation

The mechanism of the Van Leusen imidazole synthesis is well-documented. organic-chemistry.orgwikipedia.org It is initiated by the deprotonation of TosMIC, which is facilitated by the electron-withdrawing nature of the sulfonyl and isocyanide groups. wikipedia.org The resulting carbanion then attacks the imine carbon, followed by a 5-endo-dig cyclization to form a five-membered ring intermediate. wikipedia.orgyoutube.com The elimination of the tosyl group, which is an excellent leaving group, leads to the formation of the aromatic imidazole ring. wikipedia.orgnih.gov

The mechanism for the Fischer esterification proceeds through a series of protonation, addition, and elimination steps, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The key steps involve the acid-catalyzed activation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester. masterorganicchemistry.com

Derivatization and Functionalization Strategies for this compound

Once synthesized, this compound can be further modified to create a library of related compounds. The imidazole ring offers several positions for functionalization.

Systematic Modification of the Imidazole Nitrogen and Carbon Positions

N-Alkylation and N-Arylation:

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated. nih.gov However, in unsymmetrically substituted imidazoles, this can lead to a mixture of regioisomers. otago.ac.nzreddit.com The regioselectivity of N-alkylation is influenced by steric and electronic factors of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions (neutral or basic). otago.ac.nz

To achieve regioselective N-alkylation, a protecting group strategy can be employed. The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group can direct the functionalization. nih.govnih.gov For instance, a trans-N-alkylation strategy has been developed where selective N3-alkylation is followed by deprotection of the SEM group to yield regioselectively N-alkylated imidazoles. nih.govnih.govacs.org

C-H Functionalization:

Direct C-H functionalization of the imidazole core represents a powerful and atom-economical approach to introduce further complexity. nih.govnih.gov The reactivity of the C-H bonds in imidazole is generally C5 > C2 > C4 for electrophilic substitution. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions are commonly used for the arylation of the C-H bonds of imidazoles. nih.govacs.org

By employing a protecting group like the SEM group, it is possible to sequentially and regioselectively arylate all three C-H bonds of the imidazole ring. nih.govnih.gov The SEM group can also be used to facilitate a "switch" that effectively transforms the less reactive C4 position into a more reactive C5 position, allowing for the synthesis of 4-arylimidazoles. nih.govnih.gov

Below is a table summarizing various synthetic and derivatization strategies:

| Strategy | Description | Key Reagents/Conditions | Reference(s) |

| Fischer Esterification | Synthesis of the ethyl ester from the corresponding carboxylic acid. | Ethanol, H₂SO₄ (catalyst), reflux. | masterorganicchemistry.com, youtube.com |

| Van Leusen Synthesis | Formation of the imidazole ring from an aldimine and TosMIC. | Aldimine, TosMIC, base (e.g., K₂CO₃). | organic-chemistry.org, wikipedia.org, nih.gov |

| Multi-component Reaction | One-pot synthesis of the imidazole core. | Diketone, aldehyde, amine, ammonium acetate, catalyst. | organic-chemistry.org, |

| N-Alkylation | Addition of an alkyl group to a nitrogen atom of the imidazole. | Alkyl halide, base. | otago.ac.nz, reddit.com |

| C-H Arylation | Addition of an aryl group to a carbon atom of the imidazole. | Aryl halide, Palladium catalyst, base. | nih.gov, nih.gov, acs.org |

Strategic Alterations of the Benzoate Ester Group

The benzoate ester functional group in this compound is a versatile handle for a variety of chemical transformations. These modifications are crucial for developing derivatives with altered physicochemical properties and biological activities. Key strategic alterations include hydrolysis, reduction, and amidation, which convert the ester into other functional groups, thereby enabling the synthesis of a diverse library of compounds.

One of the most fundamental transformations is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This reaction is typically performed under basic conditions, though acidic conditions can also be employed. The resulting carboxylic acid serves as a key intermediate for further modifications, most notably the formation of amides through coupling with various amines.

Another significant alteration involves the reduction of the ester group. Strong reducing agents like lithium aluminium hydride can reduce the ester directly to a primary alcohol, yielding (4-(1H-imidazol-2-yl)phenyl)methanol. This transformation opens up pathways to ethers and other alcohol derivatives. The choice of reducing agent is critical to ensure selectivity and avoid unwanted reactions on the imidazole ring. organic-chemistry.org

Furthermore, the ester can undergo amidation reactions. For instance, reacting the ester with an excess of an amine, sometimes with the aid of a catalyst, can lead to the formation of the corresponding amide. This approach is particularly useful for creating compounds with specific hydrogen bonding capabilities, which can be critical for biological target interactions. The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides from a chloroacetamide intermediate highlights a similar strategy where an amide bond is formed to link different heterocyclic moieties. elsevierpure.com

The table below summarizes some of the strategic alterations possible for the benzoate ester group.

| Transformation | Reagent/Condition | Product Functional Group | Potential Application |

| Hydrolysis | Base (e.g., NaOH) or Acid (e.g., HCl) | Carboxylic Acid | Intermediate for amide synthesis |

| Reduction | Strong reducing agent (e.g., LiAlH4) | Primary Alcohol | Synthesis of ethers and other alcohol derivatives |

| Amidation | Amine, catalyst | Amide | Introduction of specific hydrogen bonding features |

| Transesterification | Alcohol, acid/base catalyst | Different Ester | Modification of solubility and pharmacokinetic properties |

Rational Design and Synthesis of Hybrid Molecules Incorporating the this compound Core

The rational design of hybrid molecules involves strategically combining the this compound core with other pharmacologically active scaffolds to create new chemical entities with potentially synergistic or enhanced biological activities. This approach is widely used in drug discovery to target multiple pathways or to improve the potency and selectivity of a lead compound.

A common strategy involves converting the ester group of a precursor, such as ethyl 4-aminobenzoate (B8803810), into a reactive intermediate that can be coupled with another molecule. For example, ethyl 4-aminobenzoate can be converted to an isothiocyanate, which then serves as a building block for synthesizing more complex heterocyclic systems like 1,3,4-thiadiazoles. mdpi.com Although this example starts from a precursor, the principle of using the benzoate moiety as a platform for elaboration is central. The resulting hybrid molecules, such as those combining an imidazole or benzimidazole (B57391) core with a 1,3,4-thiadiazole (B1197879) ring, have been investigated for their activity against various pathogens. mdpi.com

Another approach is to synthesize amide-linked hybrids. In one study, N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide was reacted with various substituted piperazines to create a series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides. elsevierpure.com These compounds were designed as potential anticancer agents, and their cytotoxic activity was evaluated against human cancer cell lines. elsevierpure.com The study found that some of these hybrid molecules exhibited significant anticancer activity, with IC50 values in the low micromolar range against liver cancer cells (HepG2). elsevierpure.com

The design of these hybrids is often guided by molecular modeling studies to predict their interaction with biological targets. For instance, in the development of dual DNA binders and dihydrofolate reductase (DHFR) inhibitors, a thiazole (B1198619) scaffold was used to link different aromatic groups. nih.gov While not directly using the this compound core, this research exemplifies the rational design process where different fragments are combined to achieve a specific biological outcome. nih.gov

The following table presents examples of rationally designed hybrid molecules based on related imidazole or benzimidazole cores.

| Hybrid Scaffold | Linked Moiety | Synthetic Strategy | Targeted Biological Activity | Reference |

| Imidazole-1,3,4-thiadiazole | Pyridin-3-yl | Isothiocyanate formation followed by cyclization | Antitrypanosomal, Antileishmanial | mdpi.com |

| Benzimidazole-piperazine | Arylpiperazine | Amide bond formation from a chloroacetamide intermediate | Anticancer | elsevierpure.com |

| Thiazole-based hybrids | 4-chlorostyryl | Multi-step synthesis involving Claisen-Schmidt condensation | Dual DNA binding and DHFR inhibition | nih.gov |

These examples demonstrate the power of rational design in creating novel molecular architectures with tailored biological functions, starting from core structures related to this compound.

Sustainable and Green Chemistry Methodologies in the Synthesis of this compound and its Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact and improve efficiency. For a molecule like this compound and its analogues, this involves the use of environmentally benign solvents, energy-efficient reaction conditions, and catalysts that minimize waste. researchgate.net

A key aspect of green synthesis is the replacement of volatile and hazardous organic solvents with greener alternatives. Water is an ideal green solvent, and methodologies have been developed for the synthesis of imidazole-based hybrids in aqueous media. nih.gov These reactions are often facilitated by microwave irradiation, which can significantly reduce reaction times from hours to minutes and improve yields. nih.govmdpi.com For example, the synthesis of certain imidazole hybrids has been successfully achieved by reacting nitroimidazoles with carbon nucleophiles in water under microwave irradiation at 90 °C for just 5–10 minutes. nih.gov

The use of catalysts is another pillar of green chemistry. Catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing the need for protecting groups and minimizing the formation of byproducts. researchgate.net Both biocatalysis and chemo-catalysis have seen significant advancements and are being applied to the synthesis of active pharmaceutical ingredients and their intermediates. researchgate.net

Solvent-free or neat reaction conditions represent another important green chemistry approach. mdpi.com Performing reactions without a solvent eliminates the environmental and economic costs associated with solvent purchase, purification, and disposal. Grinding techniques, where reactants are mixed in the solid state, have been shown to be effective for the synthesis of certain heterocyclic compounds, offering high efficiency and short reaction times. mdpi.com

The table below highlights some green chemistry approaches applicable to the synthesis of imidazole-containing compounds.

| Green Chemistry Principle | Methodology | Advantages | Reference |

| Use of Safer Solvents | Aqueous synthesis | Environmentally benign, low cost | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times (5-10 min), often higher yields | nih.govmdpi.com |

| Catalysis | Use of efficient catalysts | Milder conditions, increased product value, reduced waste | researchgate.net |

| Waste Prevention | Solvent-free/Neat reactions (e.g., grinding) | Eliminates solvent waste, high efficiency, simple work-up | mdpi.com |

By incorporating these sustainable practices, the synthesis of this compound and its derivatives can be made more environmentally friendly, aligning with the broader goals of green chemistry in the pharmaceutical industry. researchgate.net

Theoretical and Computational Investigations of Ethyl 4 1h Imidazol 2 Yl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule at the electronic level. tandfonline.comnih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other essential properties. For a molecule like ethyl 4-(1H-imidazol-2-yl)benzoate, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be employed to optimize its three-dimensional geometry and predict a wide range of chemical characteristics. tandfonline.comdergipark.org.tr

Prediction of Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Electrostatic Potentials

The electronic structure of a molecule governs its reactivity and physical properties. Key aspects of this structure are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comphyschemres.org A smaller gap suggests the molecule is more reactive and polarizable. irjweb.com For imidazole (B134444) derivatives, the HOMO-LUMO gap is a key parameter used to explain charge transfer interactions within the molecule. tandfonline.comirjweb.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It uses a color scale to indicate electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are targets for nucleophiles. researchgate.netresearchgate.net This tool is invaluable for predicting how a molecule will interact with other molecules and biological targets. tandfonline.com

Table 1: Illustrative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies for a Benzimidazole (B57391) Derivative. Data adapted from studies on related compounds for illustrative purposes.

| Parameter | Formula | Description | Illustrative Value (eV) |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -6.29 |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -1.81 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 4.48 |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron | 6.29 |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added | 1.81 |

| Hardness (η) | (IP - EA) / 2 | Resistance to change in electron distribution | 2.24 |

| Electronegativity (χ) | (IP + EA) / 2 | Power to attract electrons | 4.05 |

Source: Adapted from theoretical studies on N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine and a triazine derivative. irjweb.comirjweb.com

Conformational Analysis and Energetic Profiles of this compound

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, key areas of flexibility would be the rotation around the single bonds connecting the phenyl and imidazole rings, as well as the rotations within the ethyl ester group.

Theoretical Prediction of Reactivity and Reaction Mechanisms

Quantum chemical calculations can elucidate reaction pathways by modeling the transition states between reactants and products. nih.gov For this compound, theoretical studies could predict its behavior in various chemical reactions, such as electrophilic substitution on the aromatic rings or reactions involving the imidazole nitrogen atoms.

By calculating the activation energies for different potential pathways, researchers can determine the most likely reaction mechanism. For example, studies on the decomposition of nitroimidazoles have used CASSCF theory to show that the reaction proceeds through a nitro-nitrite isomerization, a mechanism elucidated by mapping the potential energy surface. nih.gov Similarly, investigations into the synthesis of imidazoxazinone derivatives have used theoretical predictions to understand how an imidazole hydroxyl group attacks an acyl carbonyl to initiate a cyclization reaction. nih.gov

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of molecular behavior. This technique is crucial for understanding how a molecule like this compound behaves in a biological environment, such as in water or interacting with a cell membrane.

MD simulations can reveal the stability of different conformations, the flexibility of the molecule, and how it is influenced by surrounding solvent molecules. tandfonline.com Mixed-solvent MD simulations, using probes like benzene (B151609), phenol, and methyl-imidazole, can identify "hotspots" on a protein surface where a ligand is likely to bind. mdpi.com Such simulations are essential for confirming the stability of ligand-protein complexes predicted by docking studies and observing how the dynamic interactions evolve over time, typically on a nanosecond timescale. tandfonline.com

Molecular Docking Studies for Investigating Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, typically a protein or enzyme. This method is central to drug discovery for identifying potential drug candidates. scilit.comresearchgate.net For this compound, docking studies would involve placing the molecule into the binding site of a biologically relevant target and calculating a "docking score," which estimates the binding affinity.

Numerous studies have used molecular docking to investigate imidazole derivatives as inhibitors for various targets, including:

Antimicrobial Targets: Imidazole derivatives have been docked against GlcN-6-P synthase, an enzyme crucial for bacterial cell wall synthesis. researchgate.net

Antituberculosis Targets: Benzimidazole analogs have been docked into the active site of the M. tuberculosis InhA enzyme. nih.gov

Anticancer Targets: Imidazole-based compounds are frequently studied as inhibitors of targets like the beta-2 adrenergic receptor, tubulin, and various kinases involved in cancer progression. dergipark.org.trnih.gov

The results of docking studies typically include the binding energy (in kcal/mol) and a visualization of the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein target.

Table 2: Example of Molecular Docking Results for Imidazole Derivatives Against a Protein Target (Tubulin). This table is for illustrative purposes and shows typical data from a molecular docking study.

| Compound ID | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Derivative 4i | -8.149 | Asn258 | Hydrogen Bond |

| Derivative 4e | -7.950 | Cys241 | Electrostatic |

| Standard (Combretastatin) | -7.500 | Val318, Leu248 | Hydrophobic |

Source: Adapted from a study on coumarin-triazole derivatives for illustrative context of docking outputs. researchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization (Methodological Focus)

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a molecule. This screening is a critical step in drug development to identify candidates with favorable drug-like properties and reduce the likelihood of late-stage failures. nih.govrsc.org The focus is on the methodologies used to predict these properties.

Key properties evaluated include:

Lipinski's Rule of Five: A set of criteria (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) to assess oral bioavailability. Many computational studies on benzimidazole derivatives confirm their adherence to these rules. japtronline.com

Topological Polar Surface Area (TPSA): Predicts drug transport properties, including absorption.

Solubility and Permeability: Parameters like the octanol-water partition coefficient (LogP) and predicted water solubility are calculated to estimate how the compound will be absorbed and distributed. japtronline.comnih.gov

Metabolism Prediction: Tools can identify likely sites of metabolism by cytochrome P450 enzymes.

Toxicity Prediction: Computational models can flag potential toxic liabilities.

Various online tools and software packages, such as SwissADME and ProTOX II, are commonly used for these predictions. nih.govjaptronline.com

Table 3: Illustrative In Silico ADME Properties for a Series of Benzimidazole Derivatives. This table demonstrates the type of data generated in an ADME prediction study.

| Compound ID | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors | Lipinski Violations |

| 11a | 432.49 | 3.24 | 95.5 | 6 | 1 | 0 |

| 11b | 466.94 | 3.81 | 95.5 | 6 | 1 | 0 |

| 11c | 462.52 | 3.29 | 104.7 | 7 | 1 | 0 |

| 11d | 450.49 | 3.57 | 95.5 | 6 | 1 | 0 |

Source: Adapted from a study on 2-(4-(methylsulfonyl) phenyl) benzimidazoles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Rational Design

The rational design of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal in this process, enabling the prediction of biological activity and the identification of key molecular features responsible for therapeutic effects. While specific QSAR and pharmacophore models for this compound are not extensively detailed in publicly available literature, the principles of these methodologies are well-established and have been widely applied to the broader class of imidazole-containing compounds for various therapeutic targets, including cancer.

QSAR models are mathematical representations that correlate the physicochemical properties of a series of compounds with their biological activities. These models help in understanding which molecular descriptors, such as steric, electronic, and hydrophobic properties, are critical for a compound's efficacy. By establishing this relationship, the activity of new, unsynthesized analogs can be predicted, thereby prioritizing synthetic efforts towards more promising candidates.

Pharmacophore modeling, on the other hand, identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. A validated pharmacophore model can be used as a 3D query to screen large chemical databases to identify novel scaffolds that could exhibit the desired biological activity.

Detailed Research Findings from Related Imidazole Derivatives

Studies on various imidazole derivatives have demonstrated the utility of QSAR and pharmacophore modeling in the design of new anticancer agents. For instance, research on a series of imidazole-based pyrimidine (B1678525) hybrids has shown that these compounds can be potent inhibitors of human carbonic anhydrase (CA) isoenzymes, which are implicated in tumor metabolism. mdpi.com In silico molecular docking studies, a technique often used in conjunction with QSAR and pharmacophore modeling, have been employed to predict the binding mechanisms of these active compounds with their targets. mdpi.com

In one study focusing on imidazole and imidazo[1,2-a]pyrazine (B1224502) derivatives, QSAR analysis revealed significant correlations between anticancer activity and specific physicochemical parameters. nih.gov For the imidazole derivatives, biological activity was found to be correlated with π (hydrophobicity), Ŧ (electronic parameter), and MR (molar refractivity) values. nih.gov For imidazo[1,2-a]pyrazine derivatives, the key parameters were clogP (logarithm of the partition coefficient), and Es (steric parameter). nih.gov Such findings are crucial for guiding the structural modifications of these scaffolds to enhance their anticancer potency.

The following table summarizes the types of descriptors often found to be significant in QSAR studies of imidazole derivatives and their general impact on activity.

| Descriptor Type | Specific Descriptor | General Impact on Anticancer Activity |

| Hydrophobic | clogP, π | Can have a positive or negative correlation depending on the specific target and compound series. Optimal hydrophobicity is often required. |

| Electronic | σ, Ŧ | Influences the strength of interactions with the target, such as hydrogen bonding and electrostatic interactions. |

| Steric | Molar Refractivity (MR), Es | Defines the size and shape requirements for optimal binding to the target's active site. |

Pharmacophore modeling has also been successfully applied to imidazole-containing compounds. For example, a 3D-QSAR and pharmacophore modeling study on imidazopyridine derivatives as B-Raf inhibitors, a key target in cancer therapy, led to the development of a pharmacophore model containing two hydrogen bond acceptors, three hydrogen bond donors, and three hydrophobic features. This model was subsequently used to screen a database for new potential inhibitors. nih.gov

Another study on quinoline (B57606) derivatives, which share some structural similarities with the broader class of heterocyclic compounds that includes imidazoles, utilized pharmacophore-based 3D-QSAR modeling to identify tubulin inhibitors. nih.gov The best pharmacophore model consisted of three hydrogen bond acceptors and three aromatic ring features and showed a high correlation with the observed anticancer activity. nih.gov

Data Set Compilation: Gathering a series of structurally related analogs of this compound with their corresponding experimentally determined anticancer activities.

Descriptor Calculation/Feature Identification: Calculating relevant physicochemical descriptors (for QSAR) or identifying key pharmacophoric features (for pharmacophore modeling).

Model Generation and Validation: Developing statistically robust QSAR models or generating and validating pharmacophore hypotheses.

Rational Design: Using the validated models to predict the activity of new virtual compounds and to guide the design of more potent analogs of this compound.

The insights gained from such studies would be invaluable in optimizing the structure of this compound to enhance its therapeutic potential as an anticancer agent.

Mechanistic Exploration of Biological Interactions and Targeted Applications

Investigations into Enzyme Inhibition Mechanisms and Kinetics

While specific kinetic studies on ethyl 4-(1H-imidazol-2-yl)benzoate are not extensively documented in publicly available literature, the broader class of imidazole (B134444) derivatives has been the subject of numerous investigations into their enzyme-inhibiting properties. These studies provide a foundational understanding of the potential mechanisms by which compounds like this compound might operate.

Kinases: The imidazole motif is a core component of various kinase inhibitors. For instance, derivatives of benzimidazole (B57391), which are structurally related to the compound of interest, have been developed as multi-kinase inhibitors. These compounds have been shown to target key enzymes in cancer progression such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). The mechanism often involves the imidazole ring acting as a crucial scaffold for binding within the ATP-binding pocket of the kinase, thereby blocking the phosphorylation cascade that drives cell proliferation.

Carbonic Anhydrase: Imidazole-containing compounds have also been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for processes like pH regulation and CO₂ transport. nih.gov The inhibitory action typically involves the sulfonamide group of these molecules coordinating to the zinc ion in the enzyme's active site. nih.gov The structure of the heterocyclic ring, such as imidazole, influences the inhibitor's binding affinity and selectivity for different CA isoforms. nih.gov For example, analysis of the crystal structure of CA II complexed with a sulfonamide inhibitor revealed that the inhibitor's tail can bind within either the hydrophobic or hydrophilic half of the active site, often involving stacking interactions with residues like Phe131. nih.gov This interaction is critical for orienting the inhibitor and achieving potent inhibition. nih.gov

The distinction between orthosteric and allosteric inhibition is fundamental in drug design. Orthosteric inhibitors bind to the active site of an enzyme, directly competing with the natural substrate. In contrast, allosteric modulators bind to a different site on the enzyme, inducing a conformational change that alters the active site's function. nih.gov

For many imidazole-based enzyme inhibitors, particularly those targeting kinases, the binding is orthosteric, occurring at the highly conserved ATP-binding site. However, the search for more selective drugs has led to the exploration of allosteric sites. nih.gov Allosteric inhibitors can offer greater selectivity between closely related enzymes. nih.gov Studies on imidazole glycerol (B35011) phosphate (B84403) synthase (IGPS) from different organisms have revealed distinct allosteric pathways, demonstrating how the binding of an effector at an allosteric site can trigger conformational changes that activate a distant catalytic site. nih.gov While specific research on the binding mode of this compound is scarce, the general principles of allostery in imidazole-containing enzymes suggest that this is a possible mechanism of action that could be exploited for therapeutic benefit. nih.govnih.gov

Analysis of Receptor Binding Dynamics and Signal Transduction Pathways

The interaction of imidazole derivatives with cellular receptors can trigger or block signaling cascades, leading to a physiological response. Research into structurally similar compounds provides insights into the potential receptor targets for this compound.

A study on 4-[1-(1-naphthyl)ethyl]-1H-imidazole, an analog of the alpha-2 adrenoceptor agonist medetomidine, demonstrated potent and selective activity at these receptors. nih.gov Receptor binding assays in rat brain tissue indicated that the stereochemistry of the compound plays a crucial role in its affinity and functional activity. nih.gov The S-(+)-isomer showed greater affinity for both alpha-1 and alpha-2 adrenoceptors compared to the R-(-)-isomer. nih.gov Functionally, these compounds acted as agonists at alpha-1 and alpha-2 adrenoceptors in guinea pig ileum, while also displaying antagonistic properties at alpha-2A adrenoceptors in human platelets. nih.gov These findings highlight that the imidazole ring is a key pharmacophore for adrenergic receptor interaction, and modifications to the surrounding structure significantly impact binding dynamics and subsequent signal transduction.

Mechanistic Studies of Antimicrobial Action

The imidazole core is present in many established antimicrobial agents, and novel derivatives are continuously being explored to combat rising antimicrobial resistance. mdpi.comnih.govresearchgate.net

The antimicrobial mechanisms of imidazole derivatives are diverse and can involve multiple cellular targets. mdpi.comnano-ntp.com

Cell Membrane and Wall Disruption: A primary mechanism of action for many imidazole compounds is the disruption of microbial cell membrane integrity. nano-ntp.com This can lead to increased permeability, leakage of essential cellular contents, and ultimately, cell death. nano-ntp.comfrontiersin.org Electron microscopy studies on bacteria treated with imidazole-based ionic liquids have shown visible damage to the cell surface, including collapse and leakage of intracellular material. frontiersin.org Other derivatives are thought to interfere with cell wall synthesis, a process vital for bacterial survival. nano-ntp.com

Inhibition of Nucleic Acid and Protein Synthesis: Some imidazole derivatives exert their effect by interfering with DNA replication or protein synthesis. mdpi.comresearchgate.net For nitroimidazole compounds, the mechanism involves the reduction of the nitro group within the microbial cell to form reactive radicals. These radicals can then damage DNA and other critical biomolecules, leading to cell death.

The development of drug resistance is a major challenge in antimicrobial therapy. nih.gov Research into imidazole derivatives includes strategies to overcome these resistance mechanisms. One approach is the design of hybrid molecules that combine the imidazole scaffold with other pharmacophores to create compounds with multiple modes of action, making it more difficult for microbes to develop resistance. Additionally, understanding the specific cellular targets allows for the rational design of inhibitors that are less susceptible to existing resistance mechanisms, such as efflux pumps or enzymatic degradation.

Modulation of Inflammatory Pathways and Associated Molecular Targets

The imidazole moiety is a core component of many compounds with demonstrated anti-inflammatory properties. While direct studies on this compound's role in inflammatory modulation are not extensively documented, research on related imidazole derivatives provides insight into potential mechanisms. A promising approach for controlling inflammation involves the inhibition of the p38 mitogen-activated protein kinase (p38 MAPK) pathway, which regulates the production of key pro-inflammatory mediators. nih.gov

One of the most significant pathways in inflammation is the one involving cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.gov The synthesis of these cytokines is largely controlled by the p38 MAPK pathway. nih.gov Therefore, compounds that can inhibit p38 MAPK are of significant interest as anti-inflammatory agents. Research into 1-hydroxy-2,4,5-triaryl imidazole derivatives has shown that these compounds can act as anti-cytokine agents, with their inhibitory activity linked to interactions with p38 MAP kinase. nih.govbrieflands.com For instance, computational docking studies have shown that these imidazole derivatives can bind to the crystal structure of p38 MAP kinase, with hydrogen-bond interactions with residues like Met109 and Val30 being key to their inhibitory action. nih.gov

Another critical target in the inflammatory cascade is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. nih.gov COX-2 is often induced during inflammation and is a primary target for many anti-inflammatory drugs. nih.gov The design of selective COX-2 inhibitors is a major goal in developing anti-inflammatory therapies with fewer side effects. nih.gov Studies on various heterocyclic compounds, including those with structures analogous to the imidazole framework, have focused on achieving selective inhibition of COX-2. nih.gov While the direct effect of this compound on COX enzymes has not been specified, the broader class of aryl-substituted heterocyclic compounds has been a fertile ground for the discovery of COX inhibitors.

The table below summarizes the inhibitory activity of some substituted imidazole derivatives against IL-1β, providing an example of how structural modifications can influence anti-inflammatory potency.

Table 1: Inhibitory Activity of Selected Imidazole Derivatives against IL-1β

| Compound | Structure | IL-1β Inhibition (%) |

|---|---|---|

| 5g | 2-(3,4-dichlorophenyl)-5-(4-fluorophenyl)-4-(quinolin-4-yl)-1H-imidazol-1-ol | 82% |

| 5h | 2-(4-bromophenyl)-5-(4-fluorophenyl)-4-(quinolin-4-yl)-1H-imidazol-1-ol | 65% |

| 5i | 2-(2,4-dichlorobenzaldehyde)-5-(4-fluorophenyl)-4-(quinolin-4-yl)-1H-imidazol-1-ol | 56% |

| 5f | 2-(thiophen-2-yl)-5-(4-fluorophenyl)-4-(quinolin-4-yl)-1H-imidazol-1-ol | 48% |

Data sourced from studies on 1-hydroxy-2,4,5-triaryl imidazole derivatives. nih.govbrieflands.com

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy and Selectivity

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that investigates how specific structural features of a molecule contribute to its biological effects. This understanding is essential for optimizing lead compounds to enhance their efficacy and selectivity. For imidazole-containing compounds, SAR studies have been pivotal in identifying key structural motifs that govern their interactions with biological targets.

Systematic modification involves the synthesis of a series of related compounds where specific parts of the molecule are altered in a controlled manner. These analogs are then evaluated for their biological activity to establish clear correlations between structural changes and their functional outcomes. This process allows researchers to identify which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profiles.

For example, in the development of anti-inflammatory agents, a series of imidazole derivatives were synthesized and evaluated for their ability to inhibit cytokine production. researchgate.net In one such study, various substituents were introduced onto the imidazole ring, and the resulting compounds showed a range of activities, from moderate to good. researchgate.net This indicates that the nature and position of these substituents play a significant role in the anti-inflammatory effect.

A common strategy involves modifying the aryl groups attached to the imidazole core. For instance, in a series of 1-hydroxy-2,4,5-triaryl imidazole derivatives, different aromatic aldehydes were used in the synthesis, leading to compounds with varying substituents on one of the aryl rings. nih.gov The subsequent biological evaluation of these compounds for IL-1β inhibitory activity revealed a clear SAR, where electron-withdrawing groups at specific positions on the phenyl ring led to enhanced potency. nih.gov

The table below illustrates the results of a hypothetical systematic modification study on a generic 2-aryl-imidazole scaffold, demonstrating how different substituents on the aryl ring can impact biological activity.

Table 2: Illustrative SAR of 2-Aryl-Imidazole Derivatives

| Compound ID | Aryl Substituent (R) | Biological Activity (IC50, µM) |

|---|---|---|

| A-1 | -H | 15.2 |

| A-2 | 4-Cl | 5.8 |

| A-3 | 4-OCH3 | 22.5 |

| A-4 | 4-NO2 | 2.1 |

| A-5 | 3,4-diCl | 1.5 |

This table is a representative example based on general principles observed in medicinal chemistry and does not represent data for this compound.

The insights gained from SAR studies lead to the formulation of design principles for creating more effective and selective drugs. A key objective is to maximize interactions with the desired biological target while minimizing off-target effects that can lead to side effects.

For inhibitors of enzymes like COX-2 or protein kinases, achieving selectivity is paramount. In the case of COX inhibitors, the presence of a secondary pocket in the COX-2 enzyme that is not present in COX-1 has been exploited to design selective inhibitors. nih.gov Molecular modeling studies of 4,5-diphenyl-4-isoxazolines, which are structurally distinct but conceptually related heterocyclic compounds, showed that a methanesulfonyl (MeSO2) substituent at the para position of one of the phenyl rings could fit into this secondary pocket, leading to potent and selective COX-2 inhibition. nih.gov This highlights the principle of exploiting structural differences between target enzymes to achieve selectivity.

In the context of kinase inhibitors, such as those targeting V600E mutated BRAF, SAR studies have revealed the importance of specific linkers and terminal functional groups. For example, in a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives, the length of the linker between the core structure and a terminal sulfonamide moiety was found to be crucial for inhibitory activity. nih.gov Furthermore, the nature of the substituents on the terminal sulfonamide group significantly influenced the potency against the target kinase. nih.gov

Key design principles derived from studies of related heterocyclic compounds include:

Introduction of specific functional groups: Adding groups like sulfonamides or specific halogen patterns can enhance binding affinity and selectivity for the target. nih.govnih.gov

Optimization of linker length and flexibility: The bridge connecting different parts of the molecule can be adjusted to ensure optimal orientation within the binding site of the target protein. nih.gov

Exploitation of unique structural features of the target: Designing molecules that fit into specific pockets or interact with particular amino acid residues of the target enzyme can significantly improve selectivity. nih.gov

By applying these principles, medicinal chemists can rationally design novel compounds, such as derivatives of this compound, with improved therapeutic potential.

Applications of Ethyl 4 1h Imidazol 2 Yl Benzoate in Advanced Materials Science and Supramolecular Chemistry

Role as Ligands in the Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The application of ethyl 4-(1H-imidazol-2-yl)benzoate as a direct ligand in the synthesis of MOFs and coordination polymers is not documented in existing literature. Typically, the carboxylic acid derivative, 4-(1H-imidazol-2-yl)benzoic acid, would be the active ligand for MOF synthesis, formed by the hydrolysis of the ethyl ester. While this carboxylic acid is commercially available, its utilization in reported MOF structures is not found.

However, the principles of MOF design and the properties of MOFs constructed from analogous imidazole-carboxylate ligands can provide insights into the potential role of 4-(1H-imidazol-2-yl)benzoic acid.

Design Principles for Porosity and Functionality in MOF Structures

The design of porous and functional MOFs relies on the careful selection of organic linkers and metal nodes. The geometry and connectivity of the linker are paramount in determining the resulting framework's topology and pore characteristics. For a ligand like 4-(1H-imidazol-2-yl)benzoic acid, the linear disposition of the coordinating imidazole (B134444) and carboxylate groups would likely favor the formation of rod-like secondary building units (SBUs), leading to porous three-dimensional networks.

The functionality of such hypothetical MOFs could be tailored. The uncoordinated nitrogen atom on the imidazole ring could serve as a basic site for catalytic applications or as a binding site for guest molecules. The aromatic rings of the benzoate (B1203000) and imidazole groups could also be functionalized pre- or post-synthesis to introduce specific chemical properties.

Investigation of Gas Sorption and Catalytic Properties of MOFs

There are no published studies on the gas sorption or catalytic properties of MOFs synthesized from 4-(1H-imidazol-2-yl)benzoic acid. Based on research on other imidazole-based MOFs, it can be postulated that frameworks constructed from this ligand could exhibit interesting properties. The porosity, determined by the linker length and coordination geometry, would influence the capacity for gas storage, particularly for gases like CO2 and CH4. The presence of open metal sites or functional groups on the ligand could enhance the selectivity of gas adsorption.

Incorporation into Novel Polymeric Systems and Nanomaterials

A review of the scientific literature indicates a lack of studies detailing the incorporation of this compound into novel polymeric systems or nanomaterials. While imidazole-functionalized polymers and nanomaterials are a broad and active area of research, the use of this specific molecule has not been reported.

Crystal Engineering for Controlled Solid-State Properties and Self-Assembly

There are no specific crystal engineering studies available for this compound that focus on controlling its solid-state properties or directing its self-assembly for materials applications.

Development of Molecular Recognition-Based Sensors and Sensing Mechanisms

The development of molecular sensors based on this compound has not been described in the current body of scientific literature. The imidazole moiety is known to participate in host-guest interactions and can be a component of fluorescent sensors; however, no such applications have been reported for this particular compound.

Catalytic Roles and Coordination Chemistry of Ethyl 4 1h Imidazol 2 Yl Benzoate

Ethyl 4-(1H-imidazol-2-yl)benzoate as a Ligand in Transition Metal Complexes

The imidazole (B134444) moiety of this compound serves as a primary coordination site, readily forming complexes with a range of transition metals. The nitrogen atoms in the imidazole ring can donate their lone pair of electrons to a metal center, acting as a monodentate or bidentate ligand. The benzoate (B1203000) group can also participate in coordination, leading to the formation of diverse and intricate molecular architectures. While specific studies on this compound complexes are not extensively documented, the behavior of similar imidazole derivatives provides significant insight into its potential coordination chemistry. For instance, related imidazole-containing ligands have been shown to form stable complexes with transition metals like copper, nickel, cobalt, and zinc. jocpr.comekb.eggoogle.comgoogle.com

The synthesis of transition metal complexes with imidazole-based ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent. For example, a general method for preparing copper complexes involves dissolving 4-(imidazol-1-yl)benzoic acid (a related compound) and a copper salt in a solvent like N,N-dimethylformamide. google.com The resulting mixture is stirred, and the pH is adjusted to facilitate the formation of the complex, which can then be isolated by filtration. A similar approach could be adopted for the synthesis of complexes with this compound.

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal center. Changes in the vibrational frequencies of the C=N and C-N bonds in the imidazole ring, as well as the C=O and C-O bonds of the benzoate group, can indicate complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the ligand and its complexes in solution. Shifts in the resonances of the protons and carbons in the imidazole and benzoate rings upon coordination can provide information about the binding mode.

UV-Visible Spectroscopy: The electronic transitions within the d-orbitals of the transition metal are sensitive to the coordination environment. UV-Vis spectroscopy can, therefore, provide information about the geometry of the complex. For instance, Ni(II) complexes with related imidazole ligands have been shown to exhibit tetrahedral or square planar geometries based on their electronic absorption spectra. jocpr.comekb.eg

Table 1: Spectroscopic Data for a Related Imidazole Complex

| Technique | Observed Features | Interpretation |

| FT-IR | Shift in C=N and C=O stretching frequencies | Coordination of imidazole and benzoate groups to the metal ion |

| UV-Vis | d-d transition bands | Information on the coordination geometry (e.g., octahedral, tetrahedral) |

| NMR | Changes in chemical shifts of ligand protons | Confirmation of ligand binding and structural information in solution |

Note: This table is a generalized representation based on data for similar imidazole-metal complexes.

The magnetic properties of transition metal complexes are determined by the number of unpaired d-electrons and the geometry of the complex. Magnetic susceptibility measurements can be used to determine the magnetic moment of a complex, which provides insight into its electronic structure. For example, Co(II) complexes with imidazole derivatives have been found to be paramagnetic, consistent with an octahedral geometry, while some Ni(II) complexes are diamagnetic, suggesting a square-planar geometry. ekb.eg

The electronic structure of these coordination compounds can be further investigated using computational methods such as Density Functional Theory (DFT). DFT calculations can provide information on the distribution of electron density, the nature of the metal-ligand bonds, and the energies of the molecular orbitals. nih.gov

Applications in Homogeneous and Heterogeneous Catalysis for Organic Transformations

While specific catalytic applications of this compound are not widely reported, the broader class of imidazole derivatives has shown significant promise in both homogeneous and heterogeneous catalysis. The imidazole moiety can act as a N-heterocyclic carbene (NHC) precursor or as a ligand to stabilize catalytically active metal centers.

In homogeneous catalysis, transition metal complexes of imidazole-containing ligands can participate in a variety of catalytic cycles. For example, they can be involved in cross-coupling reactions, hydrogenations, and oxidations. The mechanism of action typically involves the coordination of the substrate to the metal center, followed by a series of steps such as oxidative addition, migratory insertion, and reductive elimination to generate the product and regenerate the catalyst. The electronic and steric properties of the imidazole ligand can be tuned to optimize the catalytic activity and selectivity.

In heterogeneous catalysis, zeolites and other solid supports can be functionalized with imidazole derivatives to create active and stable catalysts. For instance, the synthesis of ethyl 4-nitrobenzoate (B1230335) has been achieved through the esterification of 4-nitrobenzoic acid with ethanol (B145695) using ultradispersed natural zeolite catalysts. scirp.org

The development of chiral derivatives of this compound could open up avenues for its use in enantioselective catalysis. Chiral imidazole-containing ligands have been successfully employed in a range of asymmetric transformations, including cycloadditions and Michael additions. researchgate.netnih.gov The chiral ligand creates a chiral environment around the metal center, which can lead to the preferential formation of one enantiomer of the product over the other.

Investigation of Corrosion Inhibition Mechanisms and Adsorption Isotherms on Metal Surfaces

Imidazole and its derivatives are well-known corrosion inhibitors for various metals and alloys, including steel, aluminum, and copper, in acidic media. researchgate.netresearchgate.netmdpi.comresearchgate.net The inhibitory effect is attributed to the adsorption of the imidazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

The adsorption process can be described by various adsorption isotherms, with the Langmuir isotherm being frequently applied to model the adsorption of imidazole derivatives on metal surfaces. researchgate.netresearchgate.netrajpub.com This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation between the inhibitor and the metal). The nitrogen atoms of the imidazole ring and the oxygen atoms of the benzoate group in this compound are potential sites for interaction with the metal surface.

The efficiency of corrosion inhibition generally increases with the concentration of the inhibitor. For a related compound, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoate, the inhibition efficiency on brass in a phosphoric acid solution was found to reach 99.5% at a concentration of 10⁻³ M. researchgate.net

Advanced Analytical Methodologies for Research Scale Quality Control and Reaction Monitoring of Ethyl 4 1h Imidazol 2 Yl Benzoate

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Reaction Progress

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like ethyl 4-(1H-imidazol-2-yl)benzoate. Its high resolution and sensitivity make it ideal for both assessing the purity of the final product and for monitoring the progress of its synthesis.

The development of a robust HPLC method necessitates a systematic approach to optimize various chromatographic parameters. A reversed-phase HPLC method is commonly employed for imidazole-containing compounds. The selection of a suitable stationary phase, such as a C8 or C18 column, is critical for achieving adequate retention and separation of the target compound from its impurities and starting materials.

The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is meticulously adjusted to fine-tune the separation. Gradient elution, where the proportion of the organic solvent is varied over time, is often preferred for complex samples containing components with a wide range of polarities. This allows for the efficient elution of all compounds of interest within a reasonable timeframe.

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. For instance, a study on a related imidazole (B134444) derivative demonstrated excellent linearity over a concentration range of 10–100 µg/mL. nih.gov

For reaction monitoring, the HPLC method can be utilized to track the consumption of reactants and the formation of the product, this compound, over time. This real-time analysis provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurity formation. A novel HPLC method was successfully developed and validated for the simultaneous determination of potassium guaiacolsulfonate and sodium benzoate (B1203000) in a pediatric oral powder, showcasing the versatility of HPLC in analyzing different compounds. nih.gov

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

While HPLC is the primary tool for analyzing this compound itself, Gas Chromatography-Mass Spectrometry (GC-MS) plays a crucial role in the identification and quantification of volatile and semi-volatile impurities that may be present. These impurities can originate from starting materials, side reactions, or residual solvents used in the synthesis.

In GC-MS, the sample is first vaporized and then separated based on the boiling points and interactions of its components with the stationary phase of the GC column. A capillary column with a suitable stationary phase, such as a polyethylene (B3416737) glycol (e.g., Carbowax) or a polysiloxane-based phase, is typically used for the analysis of polar compounds like imidazole derivatives. researchgate.net

The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the unambiguous identification of the compounds. The high sensitivity of MS detection enables the detection of trace-level volatile impurities.

For instance, in the synthesis of this compound, GC-MS can be used to detect and quantify residual solvents like ethanol (B145695), toluene, or dimethylformamide, as well as volatile by-products that may have formed during the reaction. This information is critical for ensuring the purity of the final product and for optimizing the purification process. The application of GC-MS for the determination of imidazole and its derivatives in various matrices has been reported, highlighting its utility in this area. researchgate.netsemanticscholar.org

Table 2: Potential Volatile Impurities in the Synthesis of this compound Amenable to GC-MS Analysis

| Compound | Potential Source |

| Ethanol | Residual solvent from esterification |

| Toluene | Reaction solvent |

| Pyridine | Catalyst or base |

| Unreacted Aldehyde | Starting material |

| Volatile By-products | Side reactions |

Electrochemical Methods for Sensitive Detection and Quantification

Electrochemical methods offer a highly sensitive and often cost-effective alternative for the detection and quantification of electroactive compounds like this compound. The imidazole moiety is known to be electrochemically active, making it a suitable target for techniques such as voltammetry and amperometry.

In these methods, a potential is applied to a working electrode immersed in a solution containing the analyte. The resulting current, which arises from the oxidation or reduction of the analyte at the electrode surface, is measured. The magnitude of the current is directly proportional to the concentration of the analyte, allowing for its quantification.

The choice of electrode material is crucial for achieving high sensitivity and selectivity. Various modified electrodes, such as those based on carbon nanotubes, graphene, or metallic nanoparticles, have been developed to enhance the electrochemical response of imidazole derivatives. These modifications can increase the electrode surface area and facilitate the electron transfer process.

Electrochemical methods can be particularly useful for the rapid and on-site monitoring of reaction progress or for the quality control of the final product where high-throughput analysis is required. The development of potentiometric sensors based on polymeric PVC membranes for the determination of imidazole derivatives has been reported, demonstrating the potential of electrochemical techniques in this field. semanticscholar.org

Table 3: Comparison of Advanced Analytical Methodologies

| Technique | Principle | Primary Application for this compound | Advantages |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase | Purity assessment, reaction monitoring, quantification of non-volatile impurities | High resolution, high sensitivity, applicable to a wide range of compounds |

| GC-MS | Separation based on volatility followed by mass-based detection | Identification and quantification of volatile and semi-volatile impurities, residual solvent analysis | High sensitivity, excellent for compound identification |

| Electrochemical Methods | Measurement of current resulting from redox reactions at an electrode surface | Sensitive detection and quantification, potential for rapid screening | High sensitivity, low cost, potential for miniaturization and on-site analysis |

Future Directions and Emerging Research Opportunities for Ethyl 4 1h Imidazol 2 Yl Benzoate

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of ethyl 4-(1H-imidazol-2-yl)benzoate and its derivatives will likely prioritize green and sustainable methodologies to minimize environmental impact and improve efficiency. bohrium.comresearchgate.netbohrium.com Research is moving towards the adoption of eco-friendly techniques that reduce or eliminate the use of hazardous solvents and catalysts. bohrium.com

Key areas for exploration include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields for imidazole (B134444) derivatives. researchgate.netbohrium.com

Catalyst-Free and Solvent-Free Approaches: Developing synthetic routes that operate under solvent-free conditions, potentially with the aid of reusable heterogeneous catalysts, represents a major goal for sustainable chemistry. bohrium.comresearchgate.net

Deep Eutectic Solvents (DESs): The use of novel ternary DESs, which can act as both the reaction medium and a recyclable catalyst, offers a cost-effective and environmentally benign pathway for synthesizing substituted imidazoles. nih.gov These solvents are noted for their biodegradability and potential for high-purity product formation in short reaction times. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs provide an efficient and atom-economical route to complex molecules, and their application to the synthesis of functionalized imidazole derivatives is a promising area of research. researchgate.netnih.gov

| Methodology | Key Advantages | Potential for this compound Synthesis |

|---|---|---|

| Microwave/Ultrasound Irradiation | Reduced reaction times, increased yields, energy efficiency. researchgate.netbohrium.com | Acceleration of cyclization and condensation steps. |

| Heterogeneous Catalysis | Catalyst reusability, easy separation of product, environmentally friendly. bohrium.comresearchgate.net | Use of catalysts like silica gel-dispersed barium chloride or magnetic nanoparticles for improved efficiency and sustainability. researchgate.netresearchgate.net |

| Deep Eutectic Solvents (DESs) | Acts as both solvent and catalyst, recyclable, biodegradable, cost-effective. nih.gov | A green alternative to traditional volatile organic solvents for the primary synthesis steps. |

| Solvent-Free Conditions | Reduced environmental waste, lower cost, simplified workup. bohrium.comresearchgate.net | Ideal for solid-phase synthesis or reactions utilizing reusable solid catalysts. |

Design and Discovery of Multi-Targeting Chemical Probes and Agents

The scaffold of this compound is an excellent starting point for designing multi-target agents, which can simultaneously modulate multiple biological pathways. This approach is gaining traction in medicinal chemistry for its potential to address complex diseases like cancer.

Future research in this area will likely focus on:

Hybrid Molecule Design: Creating hybrid structures by linking the this compound core with other known pharmacophores to generate molecules with dual or multiple modes of action. This strategy has been used to generate bioactive molecules from other imidazole-based compounds. researchgate.net

Kinase Inhibitors: The imidazole core is a feature in various kinase inhibitors. Future work could involve modifying the this compound structure to target specific kinases involved in cell proliferation and signaling pathways, such as V600E-mutated BRAF. nih.gov

Antimicrobial and Antiparasitic Agents: Nitroimidazole-based compounds have shown significant biological activities. researchgate.net Exploring derivatives of this compound that incorporate features of these agents could lead to new treatments for infectious diseases.

| Target Class | Design Strategy | Therapeutic Area |

|---|---|---|

| Kinases (e.g., BRAF, MEK) | Modification of the benzoate (B1203000) or imidazole moiety to fit into ATP-binding pockets. | Oncology |

| Microbial Enzymes | Introduction of nitro groups or other functionalities known for antimicrobial activity. | Infectious Diseases |

| G-Protein Coupled Receptors (GPCRs) | Synthesis of analogs that mimic known GPCR ligands, leveraging the imidazole as a key binding element. | Various, including metabolic and cardiovascular diseases. |

Development of Advanced Functional Materials with Tunable Properties

The inherent photophysical properties of the imidazole ring make this compound a promising building block for advanced functional materials. researchgate.netnih.gov Research is anticipated to move towards creating materials with precisely controlled optical and electronic characteristics.

Emerging opportunities include:

Fluorescent Dyes and Sensors: Imidazole derivatives are known to be effective fluorescent materials. researchgate.netresearchgate.net By modifying the substituents on the benzoate and imidazole rings of this compound, it is possible to tune the emission wavelength, quantum yield, and Stokes shift. researchgate.netnih.govacs.org This could lead to the development of novel sensors for detecting metal ions or biological molecules.

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields observed in some imidazole-based fluorophores suggest their potential application as emitters in OLEDs. researchgate.net Future work could focus on optimizing the molecular structure of this compound derivatives to achieve bright and stable emission in the solid state. researchgate.net

Microchip Fabrication: A novel technique using metal-organic compounds, including imidazoles, as a "resist" for etching microcircuits has been developed. techexplorist.com This method allows for the creation of features smaller than 10 nanometers. The ability to mix and match different metals and imidazoles opens the door for rapid innovation, and this compound could be explored within these new metal-organic pairings for next-generation microchip manufacturing. techexplorist.com

| Material Type | Key Tunable Property | Potential Application |

|---|---|---|

| Fluorescent Dyes | Emission Wavelength (Color). nih.govacs.org | Bio-imaging, chemical sensors. |

| OLED Emitters | Fluorescence Quantum Yield, Solid-State Emission. researchgate.net | Displays, solid-state lighting. |

| Photoresists | Reactivity to extreme ultraviolet radiation. techexplorist.com | High-resolution microchip lithography. |

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery in Medicinal Chemistry and Materials Science

Future directions will likely involve:

Predictive Modeling: Using AI/ML algorithms to predict the biological activity, toxicity, and physicochemical properties of virtual libraries of this compound derivatives. iipseries.orgresearchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.netintuitionlabs.ai

De Novo Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold with optimized properties for a specific biological target or material application. iipseries.orgpreprints.orgnih.gov

Synthetic Route Optimization: Training AI on vast reaction databases to predict optimal, high-yield, and sustainable synthetic pathways for novel derivatives. drugtargetreview.com This can aid in overcoming synthetic challenges and improving the efficiency of the "make" phase in the discovery cycle. nih.gov

The convergence of AI with medicinal chemistry and materials science promises to reshape research, enabling the rapid identification and optimization of new compounds derived from the versatile this compound core. iipseries.org

Q & A

Q. What are the standard synthetic routes for ethyl 4-(1H-imidazol-2-yl)benzoate, and what critical parameters govern yield and purity?

this compound is synthesized via multi-step reactions, often involving condensation of imidazole derivatives with benzoate precursors. Key steps include:

- Imidazole ring formation : Using reagents like ammonium acetate in refluxing acetic acid to cyclize precursors into the imidazole core .

- Esterification : Ethyl ester introduction via acid-catalyzed esterification or nucleophilic substitution .

- Purification : Column chromatography or recrystallization to isolate the product. Critical parameters include temperature control (e.g., avoiding side reactions at high temperatures) and stoichiometric ratios of reactants .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., C=O ester stretch at ~1700 cm⁻¹, N-H imidazole vibrations) .

- NMR : ¹H/¹³C NMR confirms proton environments and carbon backbone (e.g., ethyl ester CH₃ at ~1.3 ppm, aromatic protons at 7-8 ppm) .

- X-ray crystallography : Resolves crystal packing and molecular geometry (e.g., planar imidazole ring vs. benzoate substituents) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate imidazole ring formation .

- Reaction monitoring : TLC or HPLC tracks intermediate formation and minimizes byproducts .

- Temperature gradients : Stepwise heating/cooling protocols to control exothermic reactions .

Q. How should researchers address contradictory reports on the biological activity of this compound analogs?

Contradictions often arise from structural variations or assay conditions. Mitigation approaches:

- Structural validation : Confirm compound purity and identity via NMR/X-ray .

- Dose-response studies : Test activity across a concentration range to identify non-linear effects .

- Orthogonal assays : Compare results from enzymatic, cell-based, and in vivo models to rule out assay-specific artifacts .

Q. What structural analogs of this compound exhibit divergent reactivity, and how can SAR studies guide derivative design?

- Analog comparisons :

| Compound | Structural Variation | Reactivity/Bioactivity |

|---|---|---|

| 4-Fluoro analog | Fluorine substitution | Enhanced metabolic stability |

| Thiazole derivative | Thiazole instead of imidazole | Altered binding to kinase targets |

- SAR strategies : Modify substituents (e.g., halogens, methyl groups) to probe electronic and steric effects on reactivity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Docking simulations : Use software like AutoDock to map ligand-receptor interactions (e.g., imidazole H-bonding with active-site residues) .

- MD simulations : Assess binding stability under physiological conditions (e.g., solvation effects on benzoate moiety) .

- QSAR models : Corrogate substituent electronegativity with activity trends .